molecular formula C16H20N2O3S2 B7441313 (2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone

(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone

Cat. No.: B7441313
M. Wt: 352.5 g/mol
InChI Key: ASEAOBNKJSVRHL-UHFFFAOYSA-N
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Description

(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone is a complex organic compound that features a morpholine moiety and a thieno[3,2-b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of thieno[3,2-b]thiophene with morpholine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the complex synthesis steps.

Chemical Reactions Analysis

Types of Reactions

(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or thieno[3,2-b]thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (2-(Morpholinomethyl)morpholino)(thieno[3,2-b]thiophen-2-yl)methanone: Unique due to its dual morpholine and thieno[3,2-b]thiophene structure.

    Thieno[3,2-b]thiophene derivatives: Similar in structure but may lack the morpholine moiety.

    Morpholine derivatives: Similar in structure but may lack the thieno[3,2-b]thiophene ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which can impart distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)morpholin-4-yl]-thieno[3,2-b]thiophen-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-16(15-9-14-13(23-15)1-8-22-14)18-4-7-21-12(11-18)10-17-2-5-20-6-3-17/h1,8-9,12H,2-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEAOBNKJSVRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(CCO2)C(=O)C3=CC4=C(S3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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